

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxomiltirone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxomiltirone is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. As a member of the tanshinone family, **1-Oxomiltirone** has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is fundamental for researchers and drug development professionals to advance its study from the laboratory to potential clinical applications. This technical guide provides a detailed overview of the known physicochemical characteristics of **1-Oxomiltirone**, experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Data

A comprehensive summary of the key physicochemical properties of **1-Oxomiltirone** is presented in the following tables. This data is crucial for predicting its behavior in biological systems and for the design of appropriate formulation and delivery strategies.



Property	Value
IUPAC Name	(4bS,8aS)-1,2,3,4,4b,5,6,7,8,8a-decahydro-1,1,4b,8,8-pentamethylphenanthrene-9,10-dione
Molecular Formula	C19H26O2
Molecular Weight	286.41 g/mol
Appearance	Reddish crystals
Melting Point	105-107 °C

Table 1: General and Physical Properties of 1-Oxomiltirone

Solvent	Solubility
Water	Insoluble
Methanol	Soluble
Ethanol	Soluble
Acetone	Soluble
Chloroform	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble

Table 2: Solubility Profile of 1-Oxomiltirone

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of **1- Oxomiltirone**. The following tables summarize the characteristic spectral data.



Туре	Wavenumber (cm ⁻¹)	Assignment
Infrared (IR)	~1670	C=O stretching (quinone)
~1640	C=C stretching (aromatic)	
~2950-2850	C-H stretching (aliphatic)	_

Table 3: Infrared (IR) Spectroscopy Data for 1-Oxomiltirone

Туре	Wavelength (λmax, nm)	Solvent
UV-Visible (UV-Vis)	~250, 280, 400	Methanol

Table 4: UV-Visible (UV-Vis) Spectroscopy Data for **1-Oxomiltirone**

Туре	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹H NMR (in CDCl₃)	~7.5-7.0	m	Aromatic protons
~3.0-1.0	m	Aliphatic protons	
¹³ C NMR (in CDCl ₃)	~185-180	S	Carbonyl carbons (quinone)
~150-120	m	Aromatic carbons	
~40-20	m	Aliphatic carbons	

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **1-Oxomiltirone** (Note: Specific assignments require detailed 2D NMR analysis.)



Туре	m/z	Interpretation
Mass Spectrometry (MS)	286	[M] ⁺ (Molecular ion)
Varies	Fragmentation pattern reveals the loss of alkyl and carbonyl groups.	

Table 6: Mass Spectrometry (MS) Data for 1-Oxomiltirone

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline standard experimental protocols for determining the properties of diterpenoids like **1-Oxomiltirone**.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline **1-Oxomiltirone** is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Solubility Determination

The solubility of **1-Oxomiltirone** in various solvents is determined using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of **1-Oxomiltirone** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

• Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform. The spectrum is recorded over the range of 4000-400 cm⁻¹.[1][2]



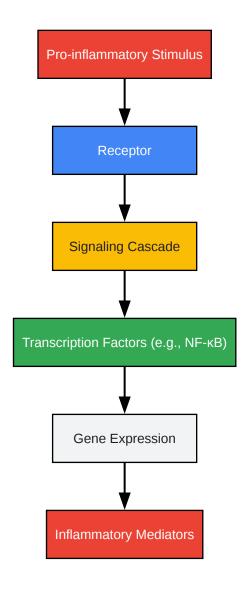
- UV-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum is obtained by dissolving a known concentration of 1-Oxomiltirone in a transparent solvent, such as methanol. The absorbance is measured over a wavelength range of approximately 200-800 nm using a double-beam spectrophotometer.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5][6]
- Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) source coupled to a mass analyzer. The fragmentation pattern provides information about the molecular weight and the structure of the molecule.[7][8][9][10]

Biological Interactions and Signaling Pathways

While the specific signaling pathways directly modulated by **1-Oxomiltirone** are still under active investigation, its structural similarity to other tanshinones suggests potential interactions with various cellular targets. Tanshinones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, often through the modulation of key signaling pathways.

A potential area of investigation for **1-Oxomiltirone** is its effect on inflammatory pathways. A simplified representation of a generic inflammatory signaling pathway that could be influenced by compounds like **1-Oxomiltirone** is shown below.





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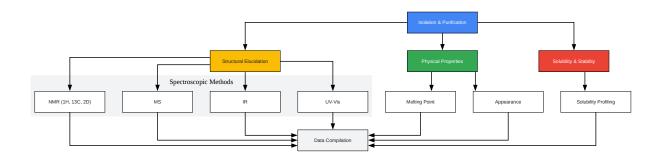
Generic Inflammatory Signaling Pathway

Further research is required to elucidate the precise molecular targets and signaling pathways through which **1-Oxomiltirone** exerts its biological effects.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of a novel or isolated compound like **1-Oxomiltirone** is depicted in the following diagram.





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Physicochemical Characterization Workflow

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **1-Oxomiltirone**. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigations into its biological activities and the underlying signaling pathways are warranted to fully explore the therapeutic potential of this promising natural compound.

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